molecular formula C41H24N2O7 B11704933 1H-Isoindole-1,3(2H)-dione, 5,5'-carbonylbis[2-(4-phenoxyphenyl)- CAS No. 103319-87-5

1H-Isoindole-1,3(2H)-dione, 5,5'-carbonylbis[2-(4-phenoxyphenyl)-

Cat. No.: B11704933
CAS No.: 103319-87-5
M. Wt: 656.6 g/mol
InChI Key: XWNOHJHZYXMVDA-UHFFFAOYSA-N
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Description

1H-Isoindole-1,3(2H)-dione, 5,5’-carbonylbis[2-(4-phenoxyphenyl)- is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the class of isoindole derivatives, which are characterized by a fused ring system containing nitrogen. The presence of phenoxyphenyl groups further enhances its chemical reactivity and potential for diverse applications.

Preparation Methods

The synthesis of 1H-Isoindole-1,3(2H)-dione, 5,5’-carbonylbis[2-(4-phenoxyphenyl)- involves several steps, typically starting with the preparation of the isoindole core. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The introduction of the phenoxyphenyl groups is usually accomplished through nucleophilic substitution reactions, where phenoxyphenyl halides react with the isoindole core in the presence of a base. Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1H-Isoindole-1,3(2H)-dione, 5,5’-carbonylbis[2-(4-phenoxyphenyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The phenoxyphenyl groups can undergo substitution reactions with various nucleophiles, leading to the formation of substituted derivatives. Common reagents and conditions used in these reactions include strong acids, bases, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1H-Isoindole-1,3(2H)-dione, 5,5’-carbonylbis[2-(4-phenoxyphenyl)- has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1H-Isoindole-1,3(2H)-dione, 5,5’-carbonylbis[2-(4-phenoxyphenyl)- involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1H-Isoindole-1,3(2H)-dione, 5,5’-carbonylbis[2-(4-phenoxyphenyl)- can be compared with other similar compounds, such as:

    1H-Isoindole-1,3(2H)-dione derivatives: These compounds share the isoindole core but differ in the substituents attached to the ring system.

    Phenoxyphenyl derivatives: Compounds containing phenoxyphenyl groups but lacking the isoindole core. The uniqueness of 1H-Isoindole-1,3(2H)-dione, 5,5’-carbonylbis[2-(4-phenoxyphenyl)- lies in its combination of the isoindole core and phenoxyphenyl groups, which confer distinct chemical and biological properties.

Properties

CAS No.

103319-87-5

Molecular Formula

C41H24N2O7

Molecular Weight

656.6 g/mol

IUPAC Name

5-[1,3-dioxo-2-(4-phenoxyphenyl)isoindole-5-carbonyl]-2-(4-phenoxyphenyl)isoindole-1,3-dione

InChI

InChI=1S/C41H24N2O7/c44-37(25-11-21-33-35(23-25)40(47)42(38(33)45)27-13-17-31(18-14-27)49-29-7-3-1-4-8-29)26-12-22-34-36(24-26)41(48)43(39(34)46)28-15-19-32(20-16-28)50-30-9-5-2-6-10-30/h1-24H

InChI Key

XWNOHJHZYXMVDA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)N3C(=O)C4=C(C3=O)C=C(C=C4)C(=O)C5=CC6=C(C=C5)C(=O)N(C6=O)C7=CC=C(C=C7)OC8=CC=CC=C8

Origin of Product

United States

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